5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile
Description
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile (CAS: 1545275-20-4) is a pyridine-based carbonitrile derivative featuring a branched 3-methylbutylamino substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(3-methylbutylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-4,8-9,13H,5-6H2,1-2H3 |
InChI Key |
KCHYDXZJIBEOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 3-methylbutylamine under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile and related pyridine-2-carbonitrile derivatives:
Key Structural and Functional Comparisons
Substituent Diversity
- Amino Groups: The target compound’s 3-methylbutylamino group contrasts with the 1-methylpiperidinylamino (compound 32) and benzothiazole sulfanyl (compound in ) groups. Bulkier substituents (e.g., piperidinyl) may enhance target binding affinity, as seen in antimalarial activity .
- Electron-Withdrawing Groups : The nitrile at the 2-position is conserved across analogs, but trifluoromethyl (compound 55b) or isothiocyanato (compound in ) groups introduce distinct electronic effects, influencing solubility and metabolic stability .
Biological Activity
5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 3-methylbutyl amino group and a carbonitrile functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL for related compounds against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | 1 - 4 | Various bacterial strains |
Anticancer Activity
The anticancer potential of pyridine derivatives has been widely studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines. A notable study evaluated several benzimidazole derivatives, reporting effective inhibition of cancer cell proliferation at concentrations around . These findings suggest that modifications in the pyridine structure can enhance anticancer activity .
Anti-inflammatory Activity
Anti-inflammatory properties are another area of interest for this compound. A related study indicated that pyridine derivatives could inhibit pro-inflammatory cytokine production, showcasing their potential in treating inflammatory diseases. The compound's ability to modulate pathways involving prostaglandin E2 (PGE2) was highlighted, with IC50 values indicating potent activity .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated the ability of similar compounds to inhibit bacterial growth and cancer cell proliferation effectively. These studies typically employed standardized protocols for MIC determination and cytotoxicity assays.
- In Vivo Models : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, studies on anti-inflammatory activity utilized models such as adjuvant-induced arthritis to evaluate the compounds' effectiveness in reducing inflammation .
- Structure-Activity Relationship (SAR) : The exploration of SAR has been crucial in optimizing the biological activity of pyridine derivatives. Modifications to the amino group or carbon chain length have been shown to significantly affect potency and selectivity against specific biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : A two-step synthesis protocol can be adapted from structurally related pyridinecarbonitrile derivatives. For example, nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-bromo-pyridine-2-carbonitrile) with 3-methylbutylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) is a common approach. Catalytic additives like KI or phase-transfer agents may enhance reactivity. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS to confirm molecular weight and detect impurities.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substitution patterns and amine bonding. For example, the absence of a pyridine C-H signal at δ ~8.5 ppm indicates successful substitution at the 5-position.
- Elemental analysis to validate stoichiometry .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : Store at 2–8°C in anhydrous conditions (argon/vacuum-sealed vials) due to potential hydrolytic degradation of the nitrile group. Use DMSO or DMF for solubility in biological assays, and methanol or acetonitrile for chromatographic applications .
Advanced Research Questions
Q. How does the 3-methylbutylamino group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The alkylamino group acts as an electron-donating substituent, altering the electron density of the pyridine ring. Computational studies (DFT, NBO analysis) can quantify charge distribution, while Hammett parameters predict reactivity in electrophilic substitution. Experimentally, compare reaction rates with analogs lacking the alkyl chain (e.g., 5-aminopyridine-2-carbonitrile) in cross-coupling or oxidation reactions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from differential solubility, metabolic stability, or off-target effects.
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Metabolic profiling : Perform LC-MS-based stability assays in liver microsomes.
- Target specificity : Conduct kinase profiling panels or thermal shift assays to identify unintended targets .
Q. How can stereochemical outcomes be controlled during functionalization of the pyridine core?
- Methodological Answer : For chiral modifications (e.g., asymmetric synthesis of derivatives), employ chiral ligands (e.g., BINAP) in transition-metal catalysis or enzymatic resolution. Evidence from diastereoselective pyrrolidine synthesis suggests that steric effects from the 3-methylbutyl group may influence selectivity .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with MD simulations (GROMACS) to model binding modes. Validate predictions using mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Critical Analysis of Evidence
- Synthesis : provides a template for optimizing nitrile-group retention during amination.
- Structure-Activity : highlights the importance of substituent effects, corroborated by computational data.
- Contradictions : Discrepancies in biological data (e.g., vs. 9) underscore the need for standardized assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
